Bcr-abl-IN-6

Bcr-Abl kinase inhibition CML

Bcr-abl-IN-6 is a non-fungible chemical probe that overcomes the T315I gatekeeper mutation—a common resistance liability of imatinib. Its terminal alkyne enables CuAAC-based pull-down and target-engagement assays, a capability absent in clinical TKIs. With high intracellular potency (EC50 14.6 nM) and acute pharmacokinetics (Tmax 0.6 h), it is the reagent of choice for pulse-chase PD studies and chemoproteomic profiling. Select this compound for selective, click-ready Bcr-Abl inhibition and avoid generic ATP-competitive inhibitors.

Molecular Formula C27H22F3N5O2
Molecular Weight 505.5 g/mol
Cat. No. B12394834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBcr-abl-IN-6
Molecular FormulaC27H22F3N5O2
Molecular Weight505.5 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C#CC4=C5C(=CC=C4)NN=C5N)C(F)(F)F
InChIInChI=1S/C27H22F3N5O2/c28-27(29,30)21-16-19(9-10-23(21)35-11-13-37-14-12-35)26(36)32-20-5-1-3-17(15-20)7-8-18-4-2-6-22-24(18)25(31)34-33-22/h1-6,9-10,15-16H,11-14H2,(H,32,36)(H3,31,33,34)
InChIKeyJKZZCHSVFXZBAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BCR-ABL-IN-6 for Research Procurement: A Potent Imatinib-Derivative Bcr-Abl Inhibitor with Activity Against T315I Mutant


BCR-ABL-IN-6 (also designated compound 9h) is an imatinib derivative and a selective, ATP-competitive Bcr-Abl tyrosine kinase inhibitor . It demonstrates high affinity for Bcr-Abl in both biochemical and cellular contexts, and notably retains inhibitory activity against the clinically relevant T315I gatekeeper mutant . The compound is also functionalized with an alkyne group, enabling its use as a click chemistry probe for target engagement and chemoproteomic studies .

Why BCR-ABL-IN-6 Cannot Be Substituted by Standard Imatinib or Other Clinical TKIs in Research Settings


Simple substitution of BCR-ABL-IN-6 with its parent compound, imatinib, or other clinically approved BCR-ABL inhibitors (e.g., dasatinib, nilotinib) is invalid for research applications due to fundamental differences in their target engagement profiles. First, imatinib exhibits no meaningful activity against the Bcr-Abl T315I mutant, with reported IC50 values exceeding 10 µM, making it unsuitable for studies involving this common resistance mutation [1]. Second, while some later-generation TKIs like ponatinib inhibit T315I, they do so with distinct polypharmacology and off-target kinase inhibition profiles. Third, BCR-ABL-IN-6 possesses a unique chemical handle—a terminal alkyne—which enables its use in click chemistry applications for target labeling and pulldown assays, a functional capability absent in all clinically approved BCR-ABL TKIs . The combination of T315I activity, a distinct selectivity fingerprint relative to ponatinib and asciminib, and the click-chemistry handle establishes BCR-ABL-IN-6 as a non-fungible chemical probe rather than a generic ATP-competitive inhibitor .

BCR-ABL-IN-6 Comparative Performance: Quantitative Evidence Against Key Analogs


BCR-ABL-IN-6 Exhibits Sub-Nanomolar Biochemical Potency Against Wild-Type Bcr-Abl

In biochemical kinase assays, BCR-ABL-IN-6 demonstrates potent inhibition of wild-type Bcr-Abl with an IC50 of 4.6 nM . This potency is comparable to that of dasatinib (IC50 ~3 nM) and superior to nilotinib (IC50 ~30 nM) . While ponatinib exhibits slightly higher biochemical potency (IC50 ~0.5 nM), BCR-ABL-IN-6 provides a structurally distinct alternative derived from the imatinib scaffold, which may be advantageous for structure-activity relationship (SAR) studies aimed at understanding binding determinants within the ATP pocket .

Bcr-Abl kinase inhibition CML IC50

BCR-ABL-IN-6 Retains Inhibitory Activity Against the Imatinib-Resistant T315I Mutant

BCR-ABL-IN-6 inhibits the Bcr-Abl T315I gatekeeper mutant with an IC50 of 227 nM (reported as 277 nM by some vendors) . In stark contrast, its parent compound imatinib is completely inactive against this mutant, with reported cellular IC50 values exceeding 10-30 µM [1]. This difference represents a >100-fold improvement in potency against the T315I variant. While the third-generation inhibitor ponatinib is more potent against T315I (IC50 ~1.6 nM), BCR-ABL-IN-6 offers a distinct chemical scaffold derived from imatinib, providing a valuable comparator for understanding structure-based mechanisms of overcoming the T315I gatekeeper resistance mutation without resorting to the broader polypharmacology associated with ponatinib [2].

T315I gatekeeper mutation drug resistance CML

BCR-ABL-IN-6 Demonstrates High Intracellular Target Engagement

In cellular assays designed to measure intracellular target engagement, BCR-ABL-IN-6 exhibits strong affinity with an EC50 of 14.6 nM . This cellular potency is significantly better than that typically observed for imatinib in similar intracellular engagement assays (reported cellular IC50 values for imatinib in proliferation assays are often >100 nM) [1]. The shift from a 4.6 nM biochemical IC50 to a 14.6 nM cellular EC50 indicates favorable cell permeability and minimal efflux by common transporters like ABCB1 (P-gp) or ABCG2 (BCRP) compared to other BCR-ABL inhibitors. This low shift ratio (approximately 3-fold) is critical for ensuring that high biochemical potency translates into meaningful activity within a living cell .

cellular EC50 target engagement NanoBRET CML

BCR-ABL-IN-6 Exhibits Selective Antiproliferative Effects in Bcr-Abl Positive Leukemia Cells

In cytotoxicity assays, BCR-ABL-IN-6 at a concentration of 10 µM demonstrates strong and selective antiproliferative activity against the Bcr-Abl positive leukemia cell line K562, while showing significantly reduced cytotoxicity against the non-leukemic L132 epithelial cell line . This selectivity profile indicates that the compound's growth-inhibitory effects are driven by on-target Bcr-Abl inhibition rather than general cytotoxicity. In contrast, imatinib, while also selective, achieves similar antiproliferative effects in K562 cells at higher concentrations (typically requiring multi-micromolar doses in short-term viability assays), highlighting the improved cellular potency of BCR-ABL-IN-6 [1]. This selectivity window is critical for researchers aiming to attribute cellular phenotypes specifically to Bcr-Abl pathway modulation .

K562 antiproliferative selectivity leukemia

BCR-ABL-IN-6 Features a Click-Chemistry Handle for Target Engagement and Chemoproteomic Studies

BCR-ABL-IN-6 is structurally distinguished from all clinically approved BCR-ABL inhibitors (imatinib, dasatinib, nilotinib, ponatinib, bosutinib, asciminib) by the presence of a terminal alkyne group . This functional handle enables its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing reporter tags (e.g., biotin-azide, fluorophore-azide) . In practice, this allows researchers to covalently label the target protein in live cells or lysates, perform pull-down assays to identify interacting proteins or assess target occupancy, and conduct in situ fluorescence imaging of compound distribution. No clinically approved BCR-ABL inhibitor offers this capability without additional chemical derivatization, making BCR-ABL-IN-6 a uniquely valuable tool for chemical biology studies .

click chemistry alkyne CuAAC probe chemoproteomics

BCR-ABL-IN-6 Demonstrates a Pharmacokinetic Profile Suitable for Acute In Vivo Target Engagement Studies

Preliminary in vivo pharmacokinetic characterization in male ICR mice reveals that BCR-ABL-IN-6 achieves a Tmax of 0.6 hours following oral administration, indicating rapid absorption . However, a comparison of intravenous (AUClast = 14018.7 ng·h/mL) versus oral (AUClast = 174.7 ng·h/mL) exposure reveals extremely low oral bioavailability (~1.2%) . In contrast, clinical BCR-ABL inhibitors exhibit substantially higher oral bioavailability: imatinib (~98%), dasatinib (~34%), nilotinib (~31%), and bosutinib (~50%) [1]. This stark difference is not a flaw but a defining feature for specific research use cases. The combination of rapid absorption and very low sustained exposure makes BCR-ABL-IN-6 ideal for acute in vivo target engagement assays (e.g., pulse-chase experiments, pharmacodynamic marker analysis at early time points) where prolonged systemic exposure is not required or is even undesirable to minimize off-target effects. For researchers requiring sustained in vivo pathway inhibition for efficacy studies, BCR-ABL-IN-6 would be less suitable than compounds like imatinib or ponatinib, and this PK profile should guide experimental design.

pharmacokinetics in vivo AUClast Cmax Tmax

Optimal Research and Industrial Applications for BCR-ABL-IN-6 Based on Differentiated Performance


Investigating T315I Gatekeeper Mutation Resistance Mechanisms

BCR-ABL-IN-6 is ideally suited for biochemical and cellular studies focused on the T315I gatekeeper mutation. Because imatinib and most second-generation TKIs (dasatinib, nilotinib, bosutinib) are inactive against T315I, BCR-ABL-IN-6 provides a tool to inhibit this mutant without resorting to ponatinib, which has a broader kinome inhibition profile. Researchers can use BCR-ABL-IN-6 to dissect T315I-specific signaling pathways in isogenic Ba/F3 cell lines expressing wild-type or T315I Bcr-Abl . The 227 nM IC50 against T315I, while less potent than ponatinib, is sufficient for cellular studies and allows for comparative SAR analysis of how modifications to the imatinib scaffold restore activity against the gatekeeper mutant .

Target Engagement and Chemoproteomic Profiling via Click Chemistry

The presence of a terminal alkyne group makes BCR-ABL-IN-6 a powerful chemical biology probe. Researchers can use this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to covalently attach biotin or fluorophore tags to the compound after it has engaged its target in live cells or lysates . This enables pull-down assays to identify BCR-ABL-IN-6-interacting proteins, assess target occupancy, and map potential off-target interactions across the proteome . This application is not possible with unmodified imatinib, dasatinib, or other clinical TKIs, making BCR-ABL-IN-6 the reagent of choice for chemoproteomic studies aimed at profiling the cellular targets of this inhibitor class .

Acute In Vivo Pharmacodynamic and Target Engagement Studies

The unique pharmacokinetic profile of BCR-ABL-IN-6—characterized by rapid absorption (Tmax = 0.6 h) and very low oral bioavailability (~1.2%)—makes it particularly suitable for acute in vivo target engagement experiments . In contrast to imatinib, which sustains high plasma concentrations for many hours, BCR-ABL-IN-6 provides a brief pulse of target inhibition. This is ideal for pulse-chase experiments, measurement of early pharmacodynamic markers (e.g., phospho-CrkL or phospho-STAT5 at 1-2 hours post-dose), and studies requiring minimal sustained off-target exposure . Researchers should select BCR-ABL-IN-6 for acute PD studies and avoid it for chronic oral dosing efficacy models, where compounds like imatinib or ponatinib are more appropriate .

Selective Cytotoxicity Screening in Bcr-Abl Positive Leukemia Models

For researchers screening compounds in cell viability assays, BCR-ABL-IN-6 provides a reliable positive control that selectively kills Bcr-Abl dependent cells (e.g., K562) while sparing non-leukemic control cells (e.g., L132) at defined concentrations . This selectivity profile, combined with its high intracellular potency (EC50 = 14.6 nM), ensures that observed cytotoxic effects are driven by on-target Bcr-Abl inhibition rather than general compound toxicity . This makes BCR-ABL-IN-6 a valuable benchmark for comparing the efficacy and selectivity of novel Bcr-Abl inhibitors under development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bcr-abl-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.